Potassium 2,5-dimethylthiophene-3-trifluoroborate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2,5-dimethylthiophene-3-trifluoroborate can be synthesized through a palladium-catalyzed carbonylative Suzuki coupling reaction with benzyl halides in aqueous media . The reaction typically involves the use of palladium catalysts and specific reaction conditions to ensure the successful formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Potassium 2,5-dimethylthiophene-3-trifluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions, particularly in the presence of palladium catalysts.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Aqueous Media: Often used as the reaction medium for these reactions.
Major Products Formed
The major products formed from reactions involving this compound are typically diarylethanones and other carbon-carbon bonded compounds .
Scientific Research Applications
Potassium 2,5-dimethylthiophene-3-trifluoroborate is used in various scientific research applications, including:
Organic Synthesis: As a reactant in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Pharmaceutical Research: Used as a building block in the synthesis of pharmaceutical compounds.
Material Science: Employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Potassium 2,5-dimethylthiophene-3-trifluoroborate primarily involves its role as a reactant in Suzuki-Miyaura coupling reactions. In these reactions, the compound undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst, facilitating the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- Potassium 3,5-dimethylisoxazole-4-trifluoroborate
- Potassium 2-fluoropyrimidine-5-trifluoroborate
- Potassium 2-chloropyrimidine-5-trifluoroborate
- Potassium pyrimidine-5-trifluoroborate
- Potassium thiophene-2-trifluoroborate
Uniqueness
Potassium 2,5-dimethylthiophene-3-trifluoroborate is unique due to its specific structure, which includes a thiophene ring substituted with two methyl groups and a trifluoroborate group. This structure imparts distinct reactivity and properties, making it valuable in specific organic synthesis applications .
Properties
IUPAC Name |
potassium;(2,5-dimethylthiophen-3-yl)-trifluoroboranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BF3S.K/c1-4-3-6(5(2)11-4)7(8,9)10;/h3H,1-2H3;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDFOHWZTTWDDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(SC(=C1)C)C)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BF3KS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670593 |
Source
|
Record name | Potassium (2,5-dimethylthiophen-3-yl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1294455-24-5 |
Source
|
Record name | Potassium (2,5-dimethylthiophen-3-yl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1294455-24-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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